- A Concise Approach to Anthraquinone-Xanthone Heterodimers, Journal of the American Chemical Society, 2018, 140(15), 5065-5068

Cas no 90674-26-3 (3-Methoxy-5-methylbenzaldehyde)

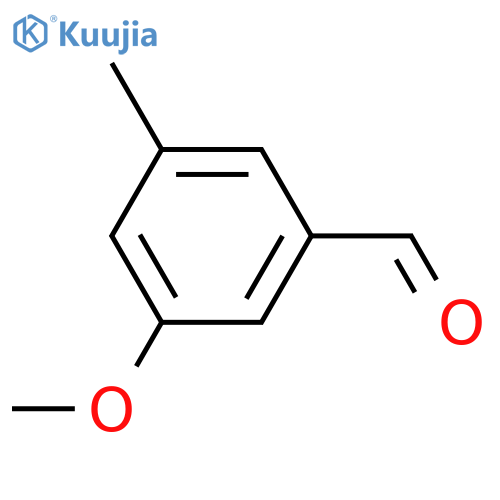

90674-26-3 structure

Nombre del producto:3-Methoxy-5-methylbenzaldehyde

Número CAS:90674-26-3

MF:C9H10O2

Megavatios:150.174502849579

MDL:MFCD11046639

CID:827099

PubChem ID:11094797

3-Methoxy-5-methylbenzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 3-Methoxy-5-methylbenzaldehyde

- 3-Methoxy-5-methylbenzaldehyd

- 3-methoxy-5-methyl-benzaldehyde

- Benzaldehyde, 3-methoxy-5-methyl-

- AGEOJPQWDHZBRF-UHFFFAOYSA-N

- FCH887504

- 5100AC

- CM11998

- AB63000

- AS05606

- AX8222953

- 3-Methoxy-5-methylbenzaldehyde (ACI)

- m-Anisaldehyde, 5-methyl- (7CI)

- 90674-26-3

- SCHEMBL5883049

- DTXSID80454921

- CL9236

- SY104407

- DB-078772

- CS-0153250

- AKOS006307612

- Z1198308161

- AS-10314

- EN300-195986

- MFCD11046639

-

- MDL: MFCD11046639

- Renchi: 1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3

- Clave inchi: AGEOJPQWDHZBRF-UHFFFAOYSA-N

- Sonrisas: O=CC1C=C(C)C=C(OC)C=1

Atributos calculados

- Calidad precisa: 150.06800

- Masa isotópica única: 150.068079557g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 2

- Complejidad: 134

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 26.3

- Xlogp3: 1.7

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.062±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: No data available

- Punto de ebullición: 95 ºC (0.11 Torr)

- Punto de inflamación: 112.0±15.3 ºC,

- índice de refracción: 1.5475 (20 ºC)

- Disolución: Very slightly soluble (0.57 g/l) (25 º C),

- PSA: 26.30000

- Logp: 1.81610

- Presión de vapor: 0.0±0.5 mmHg at 25°C

3-Methoxy-5-methylbenzaldehyde Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Store at room temperature

3-Methoxy-5-methylbenzaldehyde Datos Aduaneros

- Código HS:2912499000

- Datos Aduaneros:

China Customs Code:

2912499000Overview:

2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Appearance of tetraformaldehyde

Summary:

2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

3-Methoxy-5-methylbenzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE501-20g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95+% | 20g |

3049.0CNY | 2021-07-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-5g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98% | 5g |

¥372.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1327-10G |

3-methoxy-5-methylbenzaldehyde |

90674-26-3 | 97% | 10g |

¥ 1,023.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223890-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98% | 250mg |

¥43.00 | 2024-04-25 | |

| Ambeed | A253581-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 250mg |

$6.0 | 2023-09-02 | |

| Ambeed | A253581-100g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 100g |

$1250.0 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD222953-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 250mg |

¥31.0 | 2024-04-17 | |

| Apollo Scientific | OR938577-250mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 98+% | 250mg |

£15.00 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68410-25g |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 95% | 25g |

¥1269.0 | 2024-07-19 | |

| TRC | M220450-100mg |

3-Methoxy-5-methylbenzaldehyde |

90674-26-3 | 100mg |

$ 70.00 | 2022-06-04 |

3-Methoxy-5-methylbenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C

1.2 -78 °C; -78 °C → rt

1.2 -78 °C; -78 °C → rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 1 h, rt

Referencia

- Roles of the Synergistic Reductive O-Methyltransferase GilM and of O-Methyltransferase GilMT in the Gilvocarcin Biosynthetic Pathway, Journal of the American Chemical Society, 2012, 134(30), 12402-12405

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 20 min, -78 °C

1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Water

1.2 -78 °C; 5 min, -78 °C; 1 h, -78 °C → rt

1.3 Reagents: Water

Referencia

- Vanadium-Catalyzed Oxidative Intramolecular Coupling of Tethered Phenols: Formation of Phenol-Dienone Products, Organic Letters, 2020, 22(8), 2914-2919

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Formaldehyde , Hexamethylenetetramine Solvents: Ethanol , Water

Referencia

- Benzoannelated centropolyquinanes. 4. Steric effects in multiply substituted triptindans (9H, 10H-4b, 9a([1,2]benzenomethano)indeno [1,2-a]indenes), Chemische Berichte, 1988, 121(7), 1307-13

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; 15 min, rt

Referencia

- The first total synthesis of (±)-γ-herbertenol, a herbertene isolated from a non-herbertus source, Synthesis, 2007, (1), 65-74

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Chlorobenzene , Oxygen Catalysts: Cobalt diacetate , N-Hydroxyphthalimide Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 - 24 h, rt

Referencia

- Selective Aerobic Oxidation of Methylarenes to Benzaldehydes Catalyzed by N-Hydroxyphthalimide and Cobalt(II) Acetate in Hexafluoropropan-2-ol, Angewandte Chemie, 2017, 56(21), 5912-5915

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: N-Hydroxyphthalimide , Potassium persulfate Catalysts: Cobalt diacetate Solvents: Acetic acid ; 10 h, rt → 105 °C; 24 h, 105 °C; 48 h, 105 °C; 10 h, 105 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled

Referencia

- Synthesis of Angucycline/Tetrangulol Derivatives Using Suzuki-Miyaura Cross-Coupling and Ring-Closing Carbonyl-Olefin Metathesis Reactions, European Journal of Organic Chemistry, 2022, 2022(24),

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Ethanol , Sodium Solvents: Ethanol , 2-Nitropropane

Referencia

- Total syntheses of O4,O9-dimethylstealthins A and C 1, Journal of the Chemical Society, 1998, (2), 203-210

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 12 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 s, rt

Referencia

- An oxidation of benzyl methyl ethers with NBS that selectively affords either aromatic aldehydes or aromatic methyl esters, Journal of Organic Chemistry, 2010, 75(10), 3507-3510

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane

Referencia

- Synthesis of benzo[b]phenanthridines and related naturally occurring 2-aryl-1,4-naphthoquinones by palladium- and copper-catalyzed coupling of organostannanes with bromoquinones, European Journal of Organic Chemistry, 2001, (1), 163-171

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Oxygen , Pyridine, 2,6-dimethyl-, perchlorate (1:1) Solvents: Acetonitrile ; 12 h, rt

Referencia

- Selective Electrochemical Oxygenation of Alkylarenes to Carbonyls, Organic Letters, 2021, 23(19), 7445-7449

3-Methoxy-5-methylbenzaldehyde Raw materials

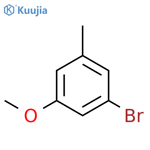

- 1-Bromo-3-methoxy-5-methylbenzene

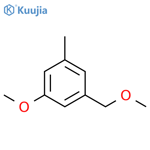

- Benzene, 1-methoxy-3-(methoxymethyl)-5-methyl-

- 3,5-Dimethylanisole

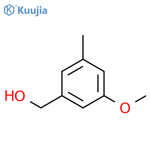

- (3-Methoxy-5-methylphenyl)methanol

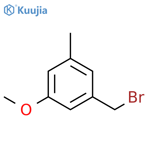

- 1-(Bromomethyl)-3-methoxy-5-methylbenzene

3-Methoxy-5-methylbenzaldehyde Preparation Products

3-Methoxy-5-methylbenzaldehyde Literatura relevante

-

Sho Yamaguchi,Hiroshi Tanaka,Ryo Yamada,Susumu Kawauchi,Takashi Takahashi RSC Adv. 2014 4 32241

-

Anangamohan Panja,Mainak Das,Narayan Ch. Jana,Paula Brand?o,Rosa M. Gomila,Joaquín Ortega-Castro,Antonio Frontera,Partha Pratim Ray CrystEngComm 2023 25 2133

-

3. Anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde and its Schiff's base derivativesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Perkin Trans. 2 1980 347

-

4. Regiospecific anodic pyridination of 2-hydroxy-3-methoxy-5-methylbenzaldehyde Schiff basesHidenobu Ohmori,Akiteru Matsumoto,Masaichiro Masui J. Chem. Soc. Chem. Commun. 1978 407

-

Narayan Ch. Jana,Marko Jagodi?,Paula Brand?o,Moumita Patra,Radovan Herchel,Zvonko Jagli?i?,Anangamohan Panja RSC Adv. 2023 13 11311

90674-26-3 (3-Methoxy-5-methylbenzaldehyde) Productos relacionados

- 591-31-1(3-Methoxybenzaldehyde)

- 120-14-9(Veratraldehyde)

- 121-33-5(Vanillin)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 621-59-0(Isovanillin)

- 67-36-7(4-Phenoxybenzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 123-11-5(p-Methoxybenzaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:90674-26-3)3-Methoxy-5-methylbenzaldehyde

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):309.0/1125.0